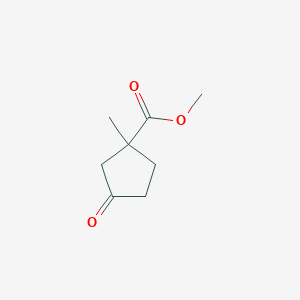

1-甲基-3-氧代环戊烷-1-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 1-methyl-3-oxocyclopentane-1-carboxylate” is a chemical compound with the CAS Number: 32436-10-5 . It has a linear formula of C8H12O3 . The compound is also known by its IUPAC name, which is the same as the common name .

Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-3-oxocyclopentane-1-carboxylate” can be represented by the InChI code: 1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3 . This indicates that the compound has a cyclopentane ring with a methyl and a carboxylate group attached to it.Physical And Chemical Properties Analysis

“Methyl 1-methyl-3-oxocyclopentane-1-carboxylate” has a molecular weight of 156.18 . Unfortunately, other physical and chemical properties like boiling point, density, and refractive index are not available in the resources.科学研究应用

氢化反应

研究人员已探索了1-甲基-3-氧代环戊烷-1-羧酸甲酯的氢化反应,以生产3-羟基环戊烷羧酸。这种转化可能在手性砌块或药物中间体的合成中具有应用价值。

有关更多技术细节,您可以参考以下资料:

- Sigma-Aldrich: (https://www.sigmaaldrich.com/US/en/product/lifechemicalsinc/lif945291720?context=bbe)

- MilliporeSigma: (https://www.sigmaaldrich.com/US/en/product/aldrich/550485)

- Benchchem: (https://www.benchchem.com/zh/product/b2384082)

- ChemicalBook: (https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41261420.htm)

作用机制

Mode of Action

It is known that the compound is a keto acid derivative , which suggests it may interact with biological systems through keto-enol tautomerism, a common mechanism in biochemistry.

Biochemical Pathways

Pharmacokinetics

Its molecular weight (142.15 g/mol) and predicted LogP (-0.179) suggest it may have reasonable bioavailability . .

Action Environment

Factors such as temperature, pH, and presence of other molecules could potentially affect its stability and efficacy .

生化分析

Biochemical Properties

It is known that it can undergo certain chemical reactions, such as the Curtius rearrangement . This reaction involves the conversion of carboxylic acids to isocyanates, which can further react with amines to form urea derivatives .

Molecular Mechanism

It is known to undergo Curtius rearrangement with diphenyl phosphoryl azide and triethylamine in tert-butanol to form the corresponding boc-protected 1-(3-oxo)urea derivative

属性

IUPAC Name |

methyl 1-methyl-3-oxocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEOOQFWZVQHTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,8S,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-Hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B2384006.png)

![cis-tert-Butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B2384012.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2384014.png)

![2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2384017.png)

![ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2384021.png)